![molecular formula C11H22BrNO4 B1676994 tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate CAS No. 165963-71-3](/img/structure/B1676994.png)
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the Inchi Code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) .Chemical Reactions Analysis
The compound is a precursor for the total synthesis of tyroscherin . The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 10 . The exact mass of the compound is 311.07322 g/mol .Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as a crucial intermediate in the synthesis of complex molecules, demonstrated by the preparation of various carbamates and ethers. For instance, Wu et al. (2011) highlighted its role in the synthesis of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, showcasing its utility in creating compounds with potential applications in medicinal chemistry and material science (Wu, 2011). Similarly, Zhao et al. (2017) elaborated on its significance in generating tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for biologically active compounds such as omisertinib (Zhao et al., 2017).
Enantioselective Synthesis
The compound plays a pivotal role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as explored by Ober et al. (2004), highlighting its utility in creating stereochemically complex structures with high precision (Ober et al., 2004).
Advancements in Synthetic Methodologies
Research by Smith et al. (2013) on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the compound’s role in developing novel synthetic methodologies, enabling the functionalization of molecules in unique and efficient ways (Smith et al., 2013).
Environmental Science Applications
While not directly related to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, research into related compounds like MTBE (methyl tert-butyl ether) elucidates the environmental impact and degradation pathways of ether compounds, providing a broader context for understanding the environmental considerations of synthetic chemical processes (Acero et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been used in the design of protacs (proteolysis-targeting chimeras), which are molecules that can selectively degrade target proteins .
Mode of Action
This compound contains a Boc-protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Protacs, which this compound could potentially be used to design, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
If used in the design of protacs, the result of action would be the selective degradation of target proteins .
Action Environment
The compound is sensitive to light and moisture . It should be stored in a sealed container in a dry environment, and at a temperature of -20°C . These environmental factors could influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165963-71-3 | |
Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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